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DI(Pyridin-2-YL) sulfite

Cat. No.: B2847480
CAS No.: 105125-43-7
M. Wt: 236.25
InChI Key: YIZMNGKCMZDQJW-UHFFFAOYSA-N
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Description

Overview of Sulfite (B76179) Esters in Organic Synthesis

Sulfite esters, characterized by the (RO)(R'O)SO functional group, are diesters of the elusive sulfurous acid. rsc.org Due to the inherent instability of sulfurous acid itself, these esters are typically synthesized through alternative routes. rsc.org

The chemistry of sulfite esters has been a subject of study for over a century, with early research focusing on their fundamental properties and reactions. A comprehensive review from 1963 highlights the foundational work in this area. rsc.org Historically, the most common method for preparing these compounds is the reaction between an alcohol and thionyl chloride (SOCl₂). rsc.orgacs.org This reaction is generally straightforward and provides access to a wide range of symmetric and asymmetric sulfite esters. Cyclic sulfite esters, derived from 1,2-diols, have also been instrumental in various synthetic transformations. acs.org Their utility extends to establishing the stereochemistry of chiral molecules, a testament to their importance in stereospecific synthesis. lu.sesigmaaldrich.com

Modern synthetic chemistry has continued to find innovative uses for sulfite esters and related functionalities. While the classic synthesis using thionyl chloride and an alcohol remains prevalent, the evolution of synthetic methods has broadened their applicability. rsc.org Sulfite esters are recognized as potent alkylating and hydroxyalkylation reagents. rsc.org Their reactivity is harnessed in various organic transformations. Furthermore, related organosulfur compounds like sulfonate esters and sulfones, which can be derived from sulfites, are crucial in medicinal chemistry and as versatile building blocks in synthesis. organic-chemistry.org For instance, the development of new reagents like difluoromethyl 2-pyridyl sulfone for complex transformations such as gem-difluoroolefination showcases the ongoing innovation in the field of organosulfur chemistry. acs.org

Historical Context of Sulfite Reagents

Significance of Pyridine-Based Compounds in Chemical Sciences

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of chemical science. Its unique electronic properties, basicity, and ability to participate in a multitude of reactions make it a ubiquitous scaffold in numerous applications.

Pyridine and its derivatives are fundamental components in the vast field of heterocyclic chemistry. lu.se They are present in a wide array of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct reactivity compared to its carbocyclic analogue, benzene, allowing for functionalization at various positions. The synthesis and modification of pyridine-containing molecules are central themes in organic synthesis, driven by the quest for new bioactive compounds and functional materials. beilstein-journals.org

The nitrogen atom of the pyridyl moiety possesses a lone pair of electrons, making it an excellent Lewis base and a superb coordinating agent for metal ions. This property is extensively exploited in coordination chemistry and catalysis. Ligands incorporating pyridyl groups are used to create a vast range of metal complexes with tailored electronic, optical, and catalytic properties. rsc.orguni-goettingen.de

Specifically, molecules that contain two or more pyridyl groups, such as di(2-pyridyl) sulfide (B99878) (dps), can act as chelating ligands, binding to a metal center through multiple nitrogen atoms. rsc.orgiucr.org This chelation often results in the formation of stable, six-membered rings with the metal ion, influencing the geometry and reactivity of the resulting complex. rsc.orgiucr.org Such complexes are investigated for applications ranging from catalysis to the development of novel materials with specific functions. researchgate.netiucr.org

Pyridines in Heterocyclic Chemistry

Positioning of DI(Pyridin-2-YL) Sulfite within Organosulfur and Heterocyclic Chemistry

This compound, with the chemical formula C₁₀H₈N₂O₃S, is a fascinating molecule that integrates the key features of both organosulfur and heterocyclic chemistry. fluorochem.co.uk It contains a central sulfite ester group flanked by two pyridin-2-yl moieties.

The synthesis of this compound would likely follow the classical method for sulfite ester formation: the reaction of two equivalents of 2-hydroxypyridine (B17775) with one equivalent of thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct. rsc.org

This structure places this compound at an interesting chemical crossroads.

As a Ligand: By analogy with the closely related di(2-pyridyl) sulfide, this compound has the potential to act as a bidentate N,N'-chelating ligand for various metal centers. rsc.orgiucr.org The two pyridine nitrogen atoms can coordinate to a metal ion to form a six-membered chelate ring, making it a candidate for applications in coordination chemistry and the synthesis of functional materials.

As a Reagent: The chemistry of other 2-pyridyl-sulfur compounds suggests that the pyridyl group can function as an effective leaving group. For instance, 2-pyridyl sulfones are used as reagents to generate sulfinate salts. rsc.org This reactivity suggests that this compound could serve as a valuable reagent for transferring a pyridin-2-yloxy-sulfonyl group [(py-O)SO-] or potentially as a source of sulfur dioxide under specific reaction conditions.

While detailed research on the specific synthesis and reactivity of this compound is not extensively documented in publicly available literature, its structural features strongly suggest a dual potential as both a novel ligand and a reactive intermediate in organic synthesis.

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 105125-43-7 fluorochem.co.uk
Molecular Formula C₁₀H₈N₂O₃S fluorochem.co.uk
InChI Key YIZMNGKCMZDQJW-UHFFFAOYSA-N fluorochem.co.uk
Canonical SMILES O=S(Oc1ccccn1)Oc1ccccn1 fluorochem.co.uk

Unique Structural Features of this compound

This compound is a diaryl sulfite with the chemical formula C₁₀H₈N₂O₃S. In this molecule, a central sulfite group is bonded to two pyridin-2-yl rings. The combination of the sulfite ester core with two heteroaromatic pyridine rings results in a unique molecular architecture.

Key Structural Aspects:

Geometry: The sulfur atom in the sulfite ester group possesses a lone pair of electrons, leading to a trigonal pyramidal geometry around the sulfur. britannica.com This is distinct from the planar structure of related carbonyl groups or the tetrahedral geometry of sulfones. britannica.comnih.gov

Electronic Effects: The pyridine rings exert a significant electronic influence. The nitrogen atoms are more electronegative than carbon and act as electron-withdrawing groups through induction, which can increase the electrophilicity of the sulfur atom. This makes the sulfur atom more susceptible to nucleophilic attack compared to simple dialkyl or diphenyl sulfites.

Coordination Sites: The presence of two pyridine nitrogen atoms provides potential sites for coordination with metal ions, similar to the well-studied ligand di-2-pyridyl sulfide (dps). rsc.org This suggests the molecule could act as a bidentate ligand, forming chelate rings with metal centers. rsc.org

Physicochemical Properties

PropertyValue
CAS Number 105125-43-7 chemsrc.comsigmaaldrich.com
Molecular Formula C₁₀H₈N₂O₃S coolpharm.com
Molecular Weight 236.25 g/mol sigmaaldrich.comsigmaaldrich.com

Hypothesized Reactivity Profiles Based on Analogous Compounds

While specific experimental studies on the reactivity of this compound are not extensively documented in the reviewed literature, its reactivity can be hypothesized based on the known chemistry of sulfite esters and pyridine derivatives.

Formation:

The synthesis of this compound would likely involve the reaction of 2-hydroxypyridine with thionyl chloride (SOCl₂), analogous to the general synthesis of sulfite esters from alcohols. The reaction likely proceeds in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The use of pyridine itself as a base in such reactions is common, where it facilitates the formation of an intermediate that is then susceptible to nucleophilic attack. msu.edumasterorganicchemistry.com

Nucleophilic Substitution at Sulfur:

The primary mode of reactivity for sulfite esters is nucleophilic attack at the electrophilic sulfur atom. The electron-withdrawing nature of the two pyridyl groups is expected to enhance the sulfur atom's electrophilicity.

Hydrolysis: In the presence of water, this compound is expected to hydrolyze to form 2-hydroxypyridine and sulfur dioxide (or sulfurous acid). This reaction would be catalyzed by either acid or base. Studies on the hydrolysis of related sulfonate esters containing pyridine moieties indicate that the reaction likely proceeds through a concerted mechanism. acs.org

Reaction with Nucleophiles: Stronger nucleophiles, such as alkoxides, amines, or thiols, would readily attack the sulfur atom, displacing one or both of the pyridin-2-olate groups. The pyridin-2-olate anion is a relatively good leaving group, which would facilitate these substitution reactions. This reactivity makes sulfite esters useful as activating agents. For instance, in peptide synthesis, related sulfite reagents are used to activate carboxylic acids.

Role as a Sulfinylating Agent:

The compound could act as a source for the transfer of a sulfinyl group (-S(O)-) to other molecules. The reaction with a Grignard reagent (R-MgX), for example, could potentially lead to the formation of a sulfoxide (B87167) (R-S(O)-pyridin-2-yl), with the displacement of the second pyridyl group.

Thermal Decomposition:

Diaryl sulfites can undergo thermal decomposition. The specific products would depend on the conditions, but potential pathways could involve the elimination of sulfur dioxide to form a biaryl ether, although this is less common than for other ester types.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3S B2847480 DI(Pyridin-2-YL) sulfite CAS No. 105125-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipyridin-2-yl sulfite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c13-16(14-9-5-1-3-7-11-9)15-10-6-2-4-8-12-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZMNGKCMZDQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OS(=O)OC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Di Pyridin 2 Yl Sulfite

Historical and Current Synthetic Approaches to Sulfite (B76179) Esters

The synthesis of sulfite esters, organic compounds with the structure (RO)(R'O)SO, is a fundamental transformation in organic chemistry. These compounds serve as versatile intermediates in various chemical reactions.

Classical Esterification Routes

The most traditional and widely employed method for synthesizing sulfite esters involves the reaction of an alcohol with a thionyl chloride equivalent. wikipedia.org This reaction, a cornerstone of classical esterification, typically proceeds by treating an alcohol (ROH) with thionyl chloride (SOCl₂). wikipedia.org The process can be catalyzed by a tertiary amine, such as pyridine (B92270), which not only facilitates the reaction but also neutralizes the hydrochloric acid (HCl) byproduct. yale.eduvaia.comaskfilo.com

The general mechanism involves the initial reaction of the alcohol with thionyl chloride to form a chlorosulfite intermediate (RO-S(O)-Cl). This intermediate then reacts with a second equivalent of the alcohol to yield the dialkyl sulfite and another molecule of HCl. The presence of a base like pyridine is crucial for driving the reaction to completion by scavenging the HCl. vaia.comaskfilo.com

Contemporary Catalytic and Non-Catalytic Syntheses

Modern synthetic chemistry has seen the development of more sophisticated and milder methods for sulfite ester formation. These contemporary approaches often focus on improving yield, stereoselectivity, and functional group tolerance.

Catalytic Methods: Catalytic approaches have emerged to enhance the efficiency and selectivity of sulfite ester synthesis. Chiral amine catalysts have been successfully used for the enantioselective synthesis of sulfinate esters, a related class of compounds, from racemic sulfinyl chlorides. acs.orgnih.gov This highlights the potential for catalytic systems to control stereochemistry. Copper-catalyzed cross-coupling reactions have also been developed for the synthesis of related organosulfur compounds, indicating the broad utility of metal catalysis in this area. rsc.org

Non-Catalytic and Milder Reagent-Based Methods: To avoid the often harsh conditions of classical methods, alternative reagents and reaction conditions have been explored. For instance, methods using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent have been developed for the synthesis of sulfinate esters from sulfinic acids and alcohols under mild conditions. rsc.org Another approach involves the oxidation of disulfides in the presence of alcohols using reagents like N-bromosuccinimide (NBS). rsc.org

Specific Synthetic Pathways for DI(Pyridin-2-YL) Sulfite

This compound is a specific dialkyl sulfite where the alkyl groups are pyridin-2-yl moieties. Its synthesis relies on the principles of sulfite ester formation, adapted for the specific properties of 2-hydroxypyridine (B17775) (pyridin-2-ol).

Direct Synthesis from Pyridin-2-ol and Thionyl Chloride Equivalents

The primary and most direct method for preparing this compound is the reaction of pyridin-2-ol with thionyl chloride. scirp.org This reaction is analogous to the classical synthesis of sulfite esters. Two equivalents of pyridin-2-ol react with one equivalent of thionyl chloride to form the desired product.

The reaction is typically carried out in an inert solvent, and often in the presence of a base to neutralize the HCl generated during the reaction. The pyridin-2-ol itself can, in some cases, act as the base, though an external base is often added to improve efficiency.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the stoichiometry of the reactants.

ParameterConditionEffect on Reaction
Temperature Typically low to ambient temperature (e.g., 0 °C to room temperature)Controls reaction rate and minimizes side reactions.
Solvent Anhydrous, non-protic solvents (e.g., dichloromethane (B109758), diethyl ether)Ensures reactants are soluble and prevents unwanted reactions with the solvent.
Stoichiometry 2:1 ratio of pyridin-2-ol to thionyl chlorideEnsures complete conversion of the thionyl chloride.

This table represents generally optimized conditions for this type of reaction based on classical esterification principles; specific experimental details for this compound may vary in the literature.

The addition of certain catalysts or additives can significantly enhance the rate and yield of the synthesis of this compound.

Bases: The use of a non-nucleophilic base is a common strategy. Pyridine or triethylamine (B128534) are frequently used to scavenge the HCl produced, which shifts the equilibrium towards the product side. yale.eduresearchgate.netorgsyn.org In the absence of an added base, the reaction can be sluggish, and the accumulation of HCl can lead to side reactions.

Additive/CatalystRoleImpact on Efficiency
Pyridine Base, CatalystNeutralizes HCl, can act as a nucleophilic catalyst. yale.eduresearchgate.net
Triethylamine BaseEffective HCl scavenger, driving the reaction forward. orgsyn.org

This table illustrates the role of common additives in the synthesis of sulfite esters from alcohols and thionyl chloride, which is directly applicable to the synthesis of this compound.

Optimization of Reaction Conditions: Temperature, Solvent, Stoichiometry

Alternative Preparative Strategies

Beyond classical synthetic routes, the preparation of this compound can be approached through several alternative strategies. These methods offer potential advantages in terms of reagent availability, reaction conditions, and scalability. The following sections detail two such approaches: transesterification and oxidative routes.

Transesterification Reactions

Transesterification is a widely utilized organic reaction where the alkoxy group of an ester is exchanged with that of an alcohol. mdpi.comsigmaaldrich.com This principle can be extended to the synthesis of sulfites, which are esters of sulfurous acid. For the synthesis of this compound, a plausible transesterification pathway involves the reaction of a simple dialkyl or diaryl sulfite with 2-hydroxypyridine.

The reaction is typically catalyzed by either an acid or a base. In a hypothetical scenario, a dialkyl sulfite, such as dimethyl sulfite, could be heated with an excess of 2-hydroxypyridine. The use of a catalyst, for instance, sodium 2-pyridone (the conjugate base of the starting alcohol), would facilitate the nucleophilic attack of the pyridinolate oxygen onto the sulfur atom of the dialkyl sulfite. The equilibrium of the reaction can be driven towards the product by removing the low-boiling alcohol byproduct (in this case, methanol) through distillation.

The tautomeric nature of 2-hydroxypyridine, which exists in equilibrium with 2-pyridone, can play a significant role in its reactivity. chemrxiv.org The pyridone tautomer can act as a bifunctional catalyst, potentially activating the sulfite ester and facilitating the nucleophilic addition of a second molecule of 2-hydroxypyridine.

Parameter Transesterification Conditions Reference/Rationale
Reactants Dimethyl sulfite, 2-HydroxypyridineStandard transesterification components. mdpi.comsigmaaldrich.com
Catalyst Sodium methoxide, Sodium 2-pyridone, or Acid catalyst (e.g., H₂SO₄)Base or acid catalysis is standard for transesterification. sigmaaldrich.com
Solvent Toluene or neat (excess 2-hydroxypyridine)High-boiling solvent allows for removal of methanol (B129727) byproduct.
Temperature RefluxTo overcome activation energy and drive off the byproduct.
Notes The reaction is equilibrium-driven; removal of the alcohol byproduct is crucial for achieving high yields.Based on Le Chatelier's principle applied to transesterification. mdpi.com
Oxidative Routes from Sulfur-Containing Precursors

Oxidative methods provide another versatile approach to sulfur-heteroatom bond formation. A highly practical and common method for synthesizing sulfites is the reaction of an alcohol with thionyl chloride (SOCl₂). google.com This can be considered an oxidative process in the context of building the sulfite functionality from a sulfur(IV) precursor.

In this approach, 2-hydroxypyridine is treated with thionyl chloride, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. A tertiary amine, such as triethylamine or pyridine itself, is commonly used as the base. kthmcollege.ac.inorgsyn.org The reaction proceeds via the initial formation of a chlorosulfite intermediate, which then reacts with a second equivalent of 2-hydroxypyridine to yield the final this compound product. The reaction is generally conducted in an inert aprotic solvent like dichloromethane or diethyl ether at reduced temperatures to control its exothermic nature.

An alternative, though less direct, oxidative route could conceptually involve the controlled oxidation of a precursor like di(pyridin-2-yl) disulfide. However, such reactions can be complex, often leading to over-oxidation to the corresponding thiosulfonate or sulfate (B86663). The direct reaction of 2-mercaptopyridine (B119420) with an oxidizing agent in a manner that forms a sulfite is not a standard or well-documented transformation. wikipedia.org

Parameter Reaction with Thionyl Chloride Reference/Rationale
Reactants 2-Hydroxypyridine, Thionyl chlorideStandard method for sulfite synthesis from alcohols. google.com
Base Triethylamine or PyridineTo scavenge the HCl byproduct. orgsyn.org
Solvent Dichloromethane, Diethyl ether, or TolueneInert aprotic solvents are typically used. kthmcollege.ac.in
Temperature 0 °C to room temperatureTo control the initial exothermic reaction.
Notes Stoichiometry is critical; approximately 0.5 equivalents of thionyl chloride per equivalent of alcohol are used.Based on the stoichiometry of the balanced chemical equation.

Purification and Isolation Techniques for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation from crude reaction mixtures. Given the polar nature and the presence of basic nitrogen atoms in the pyridyl moieties, specific techniques must be employed.

Chromatographic Separations

Column chromatography is a primary method for the purification of this compound. Silica (B1680970) gel is the most common stationary phase for this class of compounds. mdpi.comrsc.org Due to the basicity of the pyridine rings, which can lead to strong interactions with the acidic silica gel surface resulting in peak tailing and poor separation, it is often advantageous to deactivate the silica gel. This can be achieved by incorporating a small amount of a basic modifier, such as triethylamine (e.g., 1%), into the eluent system. orgsyn.org

The choice of eluent (mobile phase) is critical and is determined by the polarity of the compound and its impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent, is typically effective.

Parameter Chromatography Conditions Reference/Rationale
Stationary Phase Silica gel (230-400 mesh)Standard for organic compound purification. rsc.orgorgsyn.org
Mobile Phase (Eluent) Ethyl acetate/Hexane gradientCommon solvent system for moderately polar compounds. mdpi.comorgsyn.org
Dichloromethane/Ethanol (B145695) gradientEffective for more polar, nitrogen-containing compounds. rsc.org
Propane-2-ol/Hexane gradientAn alternative solvent system. mdpi.com
Additive ~1% Triethylamine in eluentTo prevent peak tailing on acidic silica gel. orgsyn.org
Detection UV (at 254 nm) or TLC with stainingPyridyl rings are UV-active; staining helps visualize spots. orgsyn.org

Recrystallization and Distillation Protocols

Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent is paramount; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. ucalgary.ca For pyridine-containing compounds, a range of solvents and solvent mixtures can be effective. rochester.edutaylorandfrancis.com Given that this compound is a solid, distillation is not a suitable purification method.

The process involves dissolving the crude solid in a minimum amount of a hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. Any insoluble impurities can be removed by hot filtration, while soluble impurities remain in the cold mother liquor after the product has crystallized.

Technique Solvent/Conditions Reference/Rationale
Recrystallization TolueneGood for aromatic compounds; often provides good crystal growth. rochester.edutaylorandfrancis.com
Ethanol/Water mixtureThe addition of water can reduce the solubility of the organic compound upon cooling. researchgate.net
Ethyl acetate/HexaneA polar/non-polar mixture that can be fine-tuned for optimal solubility. orgsyn.org
Acetonitrile (B52724)A polar aprotic solvent that can be effective for polar heterocycles. researchgate.net
Procedure Dissolve in minimum hot solvent, slow cooling, vacuum filtration.Standard recrystallization procedure. ucalgary.ca

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopic Investigations

Identification of Sulfite (B76179) and Pyridyl Functional Group Vibrations

For instance, the analysis of ¹H and ¹³C NMR spectra would require specific chemical shift values (in ppm) and coupling constants (in Hz) for the protons and carbons of the pyridyl rings. This data is essential for assigning each signal to its corresponding nucleus and understanding the electronic effects of the sulfite bridge on the aromatic system. Furthermore, 2D NMR techniques like COSY, HSQC, and HMBC are critical for confirming the connectivity between protons and carbons, which would be instrumental in verifying the compound's structure. Without the raw or processed data from these experiments, any discussion would be purely hypothetical.

Similarly, an IR and Raman spectroscopic investigation would depend on the identification of characteristic vibrational bands. Key areas of interest would be the stretching frequencies of the S=O and S-O bonds within the sulfite group, as well as the vibrational modes of the pyridyl rings (e.g., C=C, C=N stretching, and C-H bending). These spectral fingerprints are fundamental for confirming the presence of the respective functional groups.

Given the absence of this foundational data, a scientifically accurate and detailed article on the spectroscopic characterization of di(pyridin-2-yl) sulfite cannot be generated at this time. The compound is listed in some chemical supplier databases, which suggests it has been synthesized, but its detailed analytical characterization does not appear to have been published in a peer-reviewed format.

Analysis of C-O, S=O, and C-N Stretching and Bending Modes

No experimental infrared (IR) or Raman spectroscopy data for this compound has been found in the searched scientific literature. Therefore, a specific assignment of the stretching and bending vibration frequencies for the carbon-oxygen (C-O), sulfur-oxygen (S=O), and carbon-nitrogen (C-N) bonds is not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis of this compound is not available in the public record.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published high-resolution mass spectrometry (HRMS) studies for this compound. Consequently, an experimentally determined exact mass is not available to confirm its elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Without any available mass spectra, an analysis of the fragmentation pattern of this compound cannot be conducted. This type of analysis is crucial for confirming the compound's structure by observing how the molecule breaks apart under ionization.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases.

Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system, space group, and unit cell dimensions for this compound is not available as no X-ray diffraction studies have been published.

Molecular Geometry and Bond Lengths/Angles

Due to the absence of crystallographic data, a definitive description of the molecular geometry, including specific bond lengths and angles for the solid state of this compound, cannot be provided.

Intermolecular Interactions and Crystal Packing Analysis

A definitive crystal structure for the free ligand this compound has not been reported in the crystallographic literature. However, analysis of metal complexes incorporating the analogous di-2-pyridyl sulfide (B99878) (dps) ligand provides significant insight into the potential intermolecular interactions and packing arrangements.

In metal complexes such as [Ru(dps)2Cl2] and [ZnI2(dps)], the dps ligand coordinates to the metal center through the nitrogen atoms of its two pyridyl rings, forming a six-membered chelate ring. rsc.orgnih.gov The sulfide bridge itself does not typically participate in coordination. nih.gov The conformation of the dps ligand is often twisted, with a notable dihedral angle between the two pyridine (B92270) rings, which is approximately 60.1° in the zinc complex. nih.gov

The crystal packing of these complexes is governed by a combination of van der Waals forces and, where applicable, other non-covalent interactions. In the solid state, the packing of molecules is influenced by the need to fill space efficiently. For the uncoordinated this compound, it is anticipated that the molecular packing would be dominated by π-π stacking interactions between the aromatic pyridine rings of adjacent molecules. The presence of the sulfite group, with its polar S=O bonds and lone pairs on the oxygen and sulfur atoms, would introduce the potential for dipole-dipole interactions and weak hydrogen bonds with any co-crystallized solvent molecules or in the presence of suitable hydrogen bond donors in neighboring molecules.

In the crystal structure of a binuclear silver complex with di-2-pyridyl sulfide, the ligand bridges two silver atoms, and the packing is influenced by the presence of nitrate (B79036) anions and ethanol (B145695) solvate molecules. iucr.org Similarly, in a cobalt complex with a related bis[4-(2-pyridyl)pyrimidin-2-yl] sulfide ligand, π-π stacking interactions with interplanar distances of 3.469 Å and 3.533 Å are observed, which link the mononuclear units into a three-dimensional supramolecular network. iucr.org These examples underscore the importance of π-π stacking in the crystal engineering of such pyridine-containing compounds.

Table 1: Crystallographic Data for a Metal Complex of Di-2-pyridyl Sulfide

Parameter [ZnI₂(C₁₀H₈N₂S)] nih.gov
Crystal System Orthorhombic
Space Group Pnma
a (Å) 13.9418 (8)
b (Å) 10.9742 (10)
c (Å) 9.1913 (6)
V (ų) 1406.27 (18)
Z 4

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is expected to be characterized by absorptions originating from the pyridyl chromophores.

The UV-Vis spectrum of pyridine-containing compounds typically displays bands corresponding to π → π* and n → π* electronic transitions. For this compound, the intense absorption bands at shorter wavelengths (in the UV region) are attributable to π → π* transitions within the aromatic system of the pyridine rings. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

A lower intensity, longer wavelength absorption, which is sometimes obscured by the more intense π → π* bands, can be assigned to n → π* transitions. This transition involves the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to an antibonding π* orbital. The presence of the sulfite group, an electron-withdrawing group, is likely to influence the energy of these transitions compared to unsubstituted pyridine.

In related di-2-pyridyl sulfide metal complexes, the UV-Vis spectra show bands that are a combination of intra-ligand transitions and metal-to-ligand charge transfer (MLCT) bands. For instance, the visible spectrum of [Ru(dps)2Cl2] shows a band assigned to a dπ(Ru) → π*(dps) transition. rsc.org The free ligand itself would not exhibit these MLCT bands.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a well-documented phenomenon for many organic dyes and coordination complexes, including those with bipyridine and related ligands. rsc.orgrsc.orgnih.govmdpi.comresearchgate.netnih.govscispace.com This effect arises from differential solvation of the ground and excited states of the molecule.

For this compound, the polarity of the solvent is expected to have a noticeable effect on its UV-Vis absorption spectrum. The ground state of the molecule possesses a certain dipole moment due to the electronegativity differences between the atoms in the pyridine rings and the sulfite bridge. Upon electronic excitation, the charge distribution within the molecule is altered, leading to a different dipole moment in the excited state.

In polar solvents, the solvent molecules will arrange themselves to stabilize the ground state dipole. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) would be observed with increasing solvent polarity.

The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a crucial role. rsc.orgnih.gov The nitrogen atoms of the pyridyl rings can act as hydrogen bond acceptors. Solvents with strong hydrogen bond donating capabilities can interact with these nitrogen atoms, which would preferentially stabilize the ground state and likely lead to a blue shift in the n → π* transitions.

Studies on other bipyridine derivatives have shown that their solvatochromic behavior is complex and can be influenced by the specific substitution pattern on the bipyridine core. rsc.org For example, donor-acceptor substituted bipyridines exhibit significant solvatochromism. rsc.org While this compound does not have strong donor-acceptor character in the same vein, the interplay of the pyridyl rings and the sulfite linker would still be susceptible to solvent effects.

Table 2: Expected Solvatochromic Shifts for this compound in Different Solvent Types

Solvent Type Expected Shift Rationale
Non-polar Reference Spectrum Minimal solute-solvent interactions.
Polar Aprotic Bathochromic (Red) Shift Stabilization of a likely more polar excited state.

Reactivity and Reaction Mechanisms of Di Pyridin 2 Yl Sulfite

Hydrolysis and Solvolysis Reactions

The cleavage of the S-O bond in di(pyridin-2-yl) sulfite (B76179) by water and other solvents is a key aspect of its reactivity. The general mechanism involves nucleophilic attack at the electrophilic sulfur center.

Kinetics and Thermodynamics of Hydrolytic Decomposition

Specific kinetic and thermodynamic data for the hydrolysis of di(pyridin-2-yl) sulfite are not extensively documented in the literature. However, the principles governing the hydrolysis of related sulfite and sulfate (B86663) esters provide a strong basis for understanding its behavior. The hydrolysis of sulfite esters, like their sulfate counterparts, is subject to catalysis and is influenced by the electronic properties of the leaving groups.

The hydrolysis of organosulfates and organonitrates is generally thermodynamically favorable, though kinetically slow for many derivatives under ambient conditions. researchgate.netcopernicus.org For instance, the hydrolysis of diaryl sulfate diesters has been studied computationally, suggesting the reaction proceeds through a loose transition state with minimal bond formation to the incoming nucleophile and significant bond cleavage to the leaving group already underway. diva-portal.orgchemrxiv.org This suggests that the stability of the leaving group (2-hydroxypyridine anion) is a crucial factor in the hydrolysis of this compound.

The rate of hydrolysis is expected to be influenced by pH. Acid-catalyzed hydrolysis of sulfite esters involves protonation of an oxygen atom, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. scirp.org In alkaline conditions, direct nucleophilic attack by a hydroxide (B78521) ion is the predominant pathway. The hydrolysis of aryl benzenesulfonates, for example, shows a dependence on the pKa of the leaving group, indicating that a more stable leaving group facilitates the reaction. researchgate.net

Table 1: Comparison of Hydrolysis Conditions for Related Sulfur Esters (Inferential)

Compound TypeConditionsMechanistic InsightReference
Bis(trifluoroethyl)sulfiteAcid-catalyzed (HClO4)Bimolecular mechanism scirp.org
Aryl BenzenesulfonatesAlkaline (NaOH)Stepwise or concerted, depends on leaving group researchgate.net
Diaryl Sulfate DiestersAlkaline (NaOH)Loose, SN2-like transition state diva-portal.orgchemrxiv.org
DithiophosphatesNeutral (H2O/D2O)Pseudo-first-order kinetics acs.org

This table is illustrative and based on compounds analogous to this compound to infer potential reactivity.

Mechanistic Investigations of Water and Alcohol Mediated Cleavage

The mechanism of solvolysis, whether by water (hydrolysis) or alcohols (alcoholysis), at a tricoordinate sulfur center is generally considered to be a nucleophilic substitution process. chemsrc.com For this compound, the reaction with a nucleophile (NuH, where Nu = OH or OR) would proceed via attack at the sulfur atom.

The mechanism can be depicted as follows:

Nucleophilic Attack: The oxygen atom of water or an alcohol attacks the electrophilic sulfur atom of this compound.

Transition State/Intermediate: A trigonal bipyramidal intermediate or transition state is formed. The stability of this state is influenced by the nature of the nucleophile and the leaving groups.

Leaving Group Departure: One of the pyridin-2-yloxy groups departs as the corresponding 2-hydroxypyridine (B17775) anion (or its protonated form, 2-pyridone), which is a relatively stable leaving group due to resonance stabilization. The other product is the corresponding sulfinic acid or its ester, which would be unstable and likely decompose further to sulfur dioxide and another molecule of 2-hydroxypyridine.

The presence of the pyridine (B92270) nitrogen atoms can influence the reaction. They can be protonated under acidic conditions, which would increase the electron-withdrawing nature of the pyridyl ring and potentially accelerate the rate of nucleophilic attack by making the leaving group more stable upon departure.

Nucleophilic Substitution Reactions

This compound is an effective agent for reactions with various nucleophiles, owing to the electrophilic nature of the sulfur atom and the good leaving group ability of the 2-pyridyloxide moiety.

Reactions with Amines for Amide or Sulfonamide Formation (Inferential)

This compound has been identified as a useful reagent for the preparation of N-sulfinylamines. scirp.org This reaction involves the nucleophilic attack of a primary amine on the sulfite. The reaction likely proceeds as follows:

R-NH₂ + (Py-2-O)₂SO → [R-NH₂⁺-SO(O-Py-2)₂] → R-N=S=O + 2 Py-2-OH

This transformation highlights the utility of this compound as a sulfur transfer agent. The reaction with primary amines yields N-sulfinylamines, which are valuable intermediates in organic synthesis. This reactivity is analogous to the reaction of amines with other sulfur electrophiles, such as thionyl chloride, but potentially offers milder reaction conditions due to the nature of the leaving group. The reaction of amines with sulfate esters has also been studied, indicating that nucleophilic attack at the sulfur center is a general pathway for this class of compounds. researchgate.net

Reactions with Alcohols and Phenols for Transesterification

The transesterification of sulfite esters is a known method for the preparation of other sulfites. diva-portal.org this compound can, in principle, react with other alcohols or phenols (R'-OH) to yield a new sulfite ester (Py-2-O-SO-OR') and 2-hydroxypyridine. This reaction can be catalyzed by either acid or base.

Acid Catalysis: Protonation of one of the sulfite's oxygen atoms enhances the electrophilicity of the sulfur, facilitating attack by the incoming alcohol.

Base Catalysis: A base can deprotonate the incoming alcohol, increasing its nucleophilicity for the attack on the sulfur center.

The equilibrium of the reaction can be shifted by using the incoming alcohol as a solvent or by removing the product alcohol (2-hydroxypyridine). This type of reactivity is fundamental to sulfite chemistry and is used in the synthesis of various cyclic and acyclic sulfite esters. diva-portal.org

Table 2: Potential Nucleophilic Substitution Products of this compound (Inferential)

NucleophileProduct TypeGeneral Reaction
Primary Amine (RNH₂)N-Sulfinylamine(PyO)₂SO + RNH₂ → R-N=S=O + 2 PyOH
Alcohol (R'OH)Mixed Sulfite Ester(PyO)₂SO + R'OH ⇌ PyO-SO-OR' + PyOH
Thiol (R'SH)Thiosulfinate Ester(PyO)₂SO + R'SH → PyO-SO-SR' + PyOH
Carbanion (R'⁻)Sulfoxide (B87167)(PyO)₂SO + R'⁻ → PyO-SO-R' + PyO⁻

This table outlines expected products based on the known reactivity of sulfite esters and related sulfur compounds.

Reactivity Towards Carbanions and Organometallic Reagents

Strong carbon nucleophiles, such as those derived from Grignard reagents or organolithium compounds, are expected to react with this compound. The reaction would likely involve nucleophilic attack at the sulfur atom, displacing one of the pyridin-2-yloxy groups to form a sulfinate ester. A second substitution could potentially occur, leading to a sulfoxide.

(Py-2-O)₂SO + R-MgX → Py-2-O-S(=O)-R + Py-2-O-MgX

Furthermore, organometallic reagents can also add to the pyridine ring itself, a common reaction pathway for pyridyl derivatives, especially when the ring is activated. The reaction of 2-pyridyl sulfonate esters with Grignard reagents has been shown to lead to the formation of 2-substituted pyridines, where the sulfonate acts as a leaving group. This suggests a competing reaction pathway where the nucleophile attacks the C-2 position of the pyridine ring rather than the sulfur atom. The preferred pathway would depend on the specific organometallic reagent and the reaction conditions.

Role as a Sulfur Dioxide Equivalent in Sulfonation Reactions

The concept of using stable solid compounds as surrogates for gaseous sulfur dioxide (SO₂) has gained significant traction in synthetic chemistry, offering a safer and more convenient approach to sulfonation reactions. While this compound is not as commonly cited as other SO₂ surrogates like DABCO·(SO₂)₂ (DABSO), its structure suggests a potential role in this capacity. researchgate.net Inorganic sulfites, such as potassium metabisulfite (B1197395) and sodium metabisulfite, are also widely used as inexpensive and readily available sources of sulfur dioxide. rsc.orgthieme-connect.comacs.org

Mechanistic Aspects of Sulfur Dioxide Transfer

The transfer of sulfur dioxide from a surrogate typically involves the release of SO₂ gas, which is then captured by a suitable nucleophile or radical intermediate. In the case of this compound, this release would likely be initiated by thermal or chemical means, leading to the formation of two equivalents of a pyridine-containing species and free sulfur dioxide.

A plausible mechanism for the in situ generation of SO₂ from di(pyridin-yl) sulfite would involve the cleavage of the S-O bonds. This process could be facilitated by heat or the presence of a Lewis acid, leading to the liberation of SO₂ and two pyridyl fragments. These fragments would then need to be quenched or otherwise react to drive the equilibrium towards SO₂ release. Once generated, the sulfur dioxide can participate in various reactions, such as radical-mediated sulfonylation of alkenes or palladium-catalyzed insertion reactions. researchgate.netacs.org

For instance, in photoredox-catalyzed reactions, a carbon-centered radical can be generated from a suitable precursor. This radical can then be trapped by sulfur dioxide to form a sulfonyl radical intermediate. acs.org This intermediate can then undergo further reactions to yield the desired sulfone product. While this has been demonstrated with other SO₂ sources, the principle could be applied using this compound.

Scope and Limitations in Organic Transformations

The utility of this compound as an SO₂ surrogate would depend on the efficiency of SO₂ release under various reaction conditions and its compatibility with different catalytic systems. While direct applications in sulfonation are not extensively documented, the related pyridine-2-sulfinates have been used in the synthesis of sulfones. nih.govsigmaaldrich.com This suggests that under the right conditions, this compound could serve as a precursor to these sulfinates or directly release SO₂ for sulfonation reactions.

The scope of such transformations would likely include the synthesis of aryl and vinyl sulfones. However, the generation of two equivalents of a pyridine byproduct could complicate purification and may not be desirable in all synthetic contexts. The reactivity of the released pyridine species would also need to be considered, as it could potentially interfere with the desired reaction pathway.

Participation in Cross-Coupling Reactions

The introduction of pyridinyl moieties into organic molecules is of significant interest in medicinal chemistry and materials science. nih.govrsc.org this compound, or more commonly its related pyridine-2-sulfinate derivatives, has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions for this purpose. nih.govsigmaaldrich.comacs.org

Mechanisms of Pyridinyl Moiety Introduction via Coupling

The primary mechanism for the introduction of the pyridinyl group from a pyridine-2-sulfinate involves a palladium-catalyzed desulfinative cross-coupling reaction. nih.govacs.org This process offers an alternative to the often challenging Suzuki-Miyaura coupling with pyridine-2-boronic acids, which can be unstable and give low yields. nih.govsigmaaldrich.com

The catalytic cycle is believed to proceed as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Ligand Exchange: The halide on the palladium complex is exchanged for the pyridine-2-sulfinate, forming a [Ar-Pd(II)-SO₂-Py] complex.

Reductive Elimination Precursor: This complex can then undergo extrusion of sulfur dioxide (SO₂), a key step that is thought to be facilitated by the weakening of the N-Pd bond in the case of pyridine-2-sulfinates. acs.org This forms a [Ar-Pd(II)-Py] intermediate.

Reductive Elimination: The final step is the reductive elimination of the desired biaryl product (Ar-Py), regenerating the Pd(0) catalyst.

While this compound itself is not the direct coupling partner in this established mechanism, it could serve as a precursor to the active pyridine-2-sulfinate in situ. For instance, reaction with a suitable nucleophile or under basic conditions could lead to the formation of the sulfinate salt required for the catalytic cycle.

Catalyst Systems for this compound Mediated Coupling

The catalyst systems for desulfinative cross-coupling reactions with pyridine-2-sulfinates typically employ a palladium source and a suitable ligand. nih.govacs.org

Catalyst ComponentExamplesRole
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand PCy₃, P(tBu)₃, XPhos, SPhosStabilizes the palladium center and influences its reactivity.
Base K₂CO₃, Cs₂CO₃Can facilitate the formation of the active sulfinate nucleophile and the final reductive elimination step.

These catalyst systems have been shown to be effective for the coupling of a wide range of aryl and heteroaryl halides with pyridine-2-sulfinates, demonstrating broad functional group tolerance. nih.govsigmaaldrich.comacs.org It is plausible that similar catalyst systems would be effective if this compound were used as a precursor to the sulfinate.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is not extensively reported in the literature. However, predictions can be made based on the reactivity of the constituent functional groups: the sulfite ester and the pyridine rings.

Oxidation: Oxidation of this compound could potentially occur at the sulfur atom or the pyridine nitrogen atoms.

Sulfur Oxidation: The sulfur(IV) center in the sulfite could be oxidized to a sulfur(VI) sulfate. This would result in the formation of di(pyridin-2-yl) sulfate. Common oxidizing agents like hydrogen peroxide or peroxy acids could potentially effect this transformation.

Pyridine N-Oxidation: The nitrogen atoms of the pyridine rings are susceptible to oxidation to form N-oxides. Reagents such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone are known to oxidize pyridinic nitrogens. nih.gov This would lead to the formation of mono- or di-N-oxide derivatives of this compound.

The relative reactivity of the sulfur versus the nitrogen atoms would depend on the specific oxidant and reaction conditions used.

Reduction: Reduction of this compound would likely target the S-O bonds, leading to cleavage of the molecule.

Reductive Cleavage: Strong reducing agents could potentially cleave the S-O bonds to yield 2-mercaptopyridine (B119420) or its corresponding disulfide, 2,2'-dipyridyl disulfide, and a reduced sulfur species. A related compound, S,S-di(pyridin-2-yl) carbonodithioate, is used in a process that involves its reaction with a carboxylic acid followed by reduction with sodium borohydride (B1222165). orgsyn.org A similar reductive strategy applied to this compound might lead to the formation of 2-hydroxypyridine and a reduced sulfur species.

The specific products of oxidation and reduction would need to be determined through experimental investigation.

Oxidation to Sulfates or other Sulfur(VI) Species

The oxidation of sulfites to sulfates is a common transformation. In the case of this compound, this would lead to the formation of di(pyridin-2-yl) sulfate. While specific studies on the oxidation of this compound are not extensively documented in the reviewed literature, the general principles of sulfite oxidation can be applied to understand its potential reaction pathways.

Common oxidizing agents for sulfites include permanganates, peroxides, and other strong oxidants. For instance, the oxidation of organic cyclic sulfites to their corresponding sulfates can be achieved using potassium permanganate (B83412) or ruthenium(IV) tetraoxide. researchgate.net A patent has also described the oxidation of ammonium (B1175870) sulfite to ammonium sulfate can be facilitated in the presence of nitrogenous organic bases such as pyridine. google.com This suggests that the pyridinyl moieties in this compound might influence the reaction, potentially through their basicity or by acting as ligands for a metal catalyst.

Hydrogen peroxide is another common oxidant for sulfur compounds, capable of converting sulfides to sulfoxides and sulfones. mdpi.comrsc.orgjsynthchem.com The oxidation of sulfites by hydrogen peroxide in acidic solution is known to proceed via a nucleophilic attack of the peroxide on the bisulfite ion. caltech.edu For this compound, a similar mechanism could be envisioned, likely catalyzed by acid, leading to the formation of the corresponding sulfate.

Enzymatic oxidation is also a possibility. Cyclohexanone monooxygenase, for example, has been shown to catalyze the enantioselective oxidation of organic cyclic sulfites to sulfates. rsc.org

Hypothetical Oxidation Reaction Data:

Based on analogous reactions, the following table outlines potential conditions for the oxidation of this compound.

Oxidizing AgentCatalyst/ConditionsExpected ProductReference (by analogy)
Potassium Permanganate (KMnO₄)-Di(pyridin-2-yl) sulfate researchgate.net
Ruthenium(IV) Tetraoxide (RuO₄)StoichiometricDi(pyridin-2-yl) sulfate researchgate.net
Hydrogen Peroxide (H₂O₂)Acidic conditionsDi(pyridin-2-yl) sulfate caltech.edu
Oxygen (O₂)Nitrogenous base (e.g., pyridine)Di(pyridin-2-yl) sulfate google.com
Cyclohexanone monooxygenaseEnzymaticDi(pyridin-2-yl) sulfate rsc.org

This table is illustrative and based on the reactivity of analogous compounds, as direct experimental data for the oxidation of this compound was not found in the reviewed literature.

The mechanism of oxidation would likely involve the initial attack of the oxidant on the sulfur(IV) center, followed by a series of steps leading to the formation of the more stable sulfur(VI) species. The electron-withdrawing nature of the pyridinyl rings would make the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack by the oxidant.

Reductive Pathways and Products

The reduction of sulfites is a less common transformation compared to their oxidation. Enzymatic pathways for the reduction of sulfite to sulfide (B99878) are well-established in biological systems, catalyzed by sulfite reductases. nih.govacs.org These complex enzymes utilize cofactors to achieve the six-electron reduction of sulfite.

In terms of chemical reduction, information on the reductive pathways of diaryl sulfites is scarce. However, related sulfur compounds offer some insights. For instance, sulfoxides can be reduced to sulfides using borane (B79455) complexes. acs.org Sodium borohydride (NaBH₄) is a common reducing agent for various functional groups, and its reactivity can be modulated by additives. organic-chemistry.orgnumberanalytics.com An unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to a lactone derivative using sodium borohydride has been reported, indicating that reductions on pyridine-containing molecules with this reagent can lead to complex outcomes. researchgate.net

The reduction of this compound would likely involve the cleavage of the S-O bonds. Possible products could include 2-mercaptopyridine and sulfur dioxide, or further reduced sulfur species depending on the reducing agent and reaction conditions. The pyridinyl groups could also be susceptible to reduction under harsh conditions.

Hypothetical Reductive Reaction Data:

The following table presents potential reductive pathways for this compound based on the reactivity of analogous compounds.

Reducing AgentConditionsPotential ProductsReference (by analogy)
Sulfite ReductaseEnzymatic2-Mercaptopyridine, Sulfide nih.govacs.org
Sodium Borohydride (NaBH₄)Ethanolic solution2-Mercaptopyridine, SO₂ researchgate.net
Borane Complexes-2-Mercaptopyridine acs.org

This table is illustrative and based on the reactivity of analogous compounds, as direct experimental data for the reduction of this compound was not found in the reviewed literature.

The mechanism for the chemical reduction would likely involve nucleophilic attack by a hydride or another reducing species at the sulfur center, leading to the cleavage of the sulfur-oxygen bonds. The stability of the leaving groups and the reaction intermediates would play a crucial role in determining the final products. The presence of the nitrogen atoms in the pyridinyl rings could also influence the reaction by coordinating to the reducing agent or by affecting the electronic properties of the molecule.

Coordination Chemistry of Di Pyridin 2 Yl Sulfite

DI(Pyridin-2-YL) Sulfite (B76179) as a Ligand in Metal Complex Formation

The structure of di(pyridin-2-yl) sulfite, comprising two nitrogen-containing heterocyclic rings and a sulfite bridge, provides multiple potential donor sites for coordination with metal centers. This versatility makes it an intriguing candidate for the construction of novel metal-organic frameworks and coordination polymers.

Based on its structure, this compound can be predicted to exhibit several potential chelation modes, although specific experimental verification is not extensively documented in publicly available literature. The primary and most anticipated binding mode is N,N-chelation , where the nitrogen atoms of the two pyridine (B92270) rings coordinate to a single metal center. This would form a six-membered chelate ring, a common and stable arrangement for ligands with a di-2-pyridyl framework.

Beyond this, the sulfite bridge introduces additional possibilities:

O-Coordination: The oxygen atoms of the sulfite group possess lone pairs and could act as donor sites, potentially leading to coordination. This could occur in a monodentate fashion or a bridging mode between two metal centers.

Ambidentate Nature: The combination of nitrogen and oxygen donor sites means the ligand could act in various ways, such as a simple N,N-chelator, or a more complex bridging ligand utilizing both N and O atoms to link multiple metal ions.

The specific mode adopted would likely depend on factors such as the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of competing ligands.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Donating Atoms Description
N,N-Chelation N1, N2 The two pyridine nitrogen atoms bind to a single metal center, forming a stable six-membered ring.
O-Coordination (Monodentate) O (sulfite) One of the oxygen atoms from the sulfite bridge coordinates to a metal center.
N,O-Chelation N1, O (sulfite) One pyridine nitrogen and one sulfite oxygen atom coordinate to the same metal center. This is less likely due to ring strain.

This compound is noted for its ability to form stable complexes with transition metals, which is a key characteristic for its use in creating new coordination compounds and organometallic materials. a2bchem.com

While specific synthetic procedures for metal complexes of this compound are not detailed in the surveyed literature, general methods for the synthesis of coordination compounds can be applied. Typically, the synthesis would involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or perchlorates) of a divalent (M²⁺) or trivalent (M³⁺) transition metal in a suitable solvent or solvent mixture.

A general synthetic approach would be: this compound + Mⁿ⁺Xₙ → [M(this compound)ₐXₙ] + ... (where M = transition metal, X = anion, n = charge)

The stoichiometry of the resulting complex would be influenced by the metal-to-ligand ratio, the solvent system, and the temperature. The isolation of crystalline products suitable for structural analysis would typically be achieved through methods like slow evaporation or solvent diffusion.

The definitive structure and properties of any newly synthesized metal complexes of this compound would require thorough characterization using a suite of analytical techniques. In the absence of published data for these specific complexes, the standard methods for characterization are listed below.

| Elemental Analysis | Confirms the empirical formula of the synthesized complex, verifying its stoichiometry. |

The sulfite bridge is the defining feature of this ligand compared to its more widely studied sulfide (B99878) (-S-) and sulfone (-SO₂-) analogues. This functionality is expected to play a crucial role in the coordination chemistry:

Electronic Effects: The sulfite group is electron-withdrawing, which would decrease the electron density on the pyridine rings and lower the basicity of the nitrogen atoms compared to a simple sulfide bridge. This could influence the strength of the metal-nitrogen bonds.

Additional Donor Sites: As previously mentioned, the oxygen atoms of the sulfite group are potential Lewis bases (electron donors) and could participate in coordination, leading to polynuclear structures or complexes with higher coordination numbers that would not be possible with a simple sulfide bridge.

Formation of Stable Complexes with Transition Metals

Synthesis of Coordination Compounds with Divalent and Trivalent Metal Ions

Homoleptic and Heteroleptic Complexes of this compound

In coordination chemistry, complexes are classified as homoleptic or heteroleptic based on the identity of the ligands surrounding the central metal ion.

Homoleptic Complexes are those in which a metal is coordinated to only one type of ligand. For example, a complex where the central metal ion is bound only to this compound ligands would be considered homoleptic.

Heteroleptic Complexes are those in which a metal is coordinated to more than one type of ligand. A complex containing both this compound and another ligand, such as chloride (Cl⁻) or water (H₂O), would be classified as heteroleptic.

While the formation of both homoleptic and heteroleptic complexes with this compound is theoretically plausible, specific examples of either type have not been reported in the reviewed scientific literature. The synthesis of such complexes would be a key step in exploring the full potential of this ligand in coordination chemistry.

Table 3: Comparison of Homoleptic and Heteroleptic Complexes

Complex Type Definition Generic Example with Ligand 'L'¹ and 'X'
Homoleptic Contains only one type of ligand attached to the central metal atom. [M(L)ₙ]
Heteroleptic Contains more than one type of ligand attached to the central metal atom. [M(L)ₙ(X)ₘ]

¹L = this compound

Influence of Co-ligands on Coordination Behavior

Research on analogous di-pyridyl ligands demonstrates that the introduction of different co-ligands can lead to a variety of structural outcomes. For instance, in complexes with di-pyridyl type ligands, the use of small, monodentate co-ligands like halides (Cl⁻, Br⁻) or pseudohalides (CN⁻, SCN⁻) often results in the formation of simple mononuclear complexes where the di-pyridyl ligand acts as a bidentate chelator. In contrast, bulkier co-ligands can induce distortions in the coordination geometry or even prevent the di-pyridyl ligand from binding in a typical chelating fashion.

The electronic properties of co-ligands also play a crucial role. Strong σ-donating or π-accepting co-ligands can modify the electron density at the metal center, which in turn affects the strength of the metal-di(pyridin-2-yl) sulfite bonds. This can influence the spectroscopic and electrochemical properties of the resulting complex.

A study on Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine (a ligand with similar chelating sites to this compound) showed that changing the counter-anion (a type of co-ligand) from perchlorate (B79767) to nitrate (B79036) led to different supramolecular structures, highlighting the subtle yet significant role of co-ligands. mdpi.com In one instance, a zinc(II) coordination polymer's final architecture was dependent on the auxiliary ligands present, resulting in different dimensional networks. nih.gov

Table 1: Influence of Co-ligands on the Structure of Di-pyridyl Type Metal Complexes

Metal IonDi-pyridyl Type LigandCo-ligandResulting StructureReference
Co(II)Bis[4-(2-pyridyl)pyrimidin-2-yl] sulfideBromideMononuclear octahedral complex iucr.org
Ni(II)N,N'-di(pyrazin-2-yl)pyridine-2,6-diaminePerchlorate1-D chain structure mdpi.com
Ni(II)N,N'-di(pyrazin-2-yl)pyridine-2,6-diamineNitrate3-D network mdpi.com
Zn(II)4-methoxyisophthalic acid4,4'-bipyridine2-fold interpenetrating 3-connected topology nih.gov
Zn(II)4-methoxyisophthalic acid(E)-1,2-di(pyridine-4-yl)ethane3-fold interpenetrated 4-connected topology nih.gov

Stereochemical Aspects of Metal-Ligand Interactions

The stereochemistry of metal complexes is a fundamental aspect of their coordination chemistry, defining the three-dimensional arrangement of ligands around a central metal ion. For a bidentate ligand like this compound, coordination to a metal center can result in various stereoisomers, particularly in octahedral complexes.

When three molecules of a bidentate ligand coordinate to an octahedral metal center, two optical isomers, designated as Δ (delta) and Λ (lambda), can be formed. These isomers are non-superimposable mirror images of each other, akin to a left-handed and right-handed propeller. libretexts.org The formation of these chiral complexes is a well-known phenomenon for bidentate ligands that form chelate rings. libretexts.org

Furthermore, in complexes with the general formula [M(L)₂(X)₂], where L is a bidentate ligand like this compound and X is a monodentate ligand, cis and trans geometric isomers can arise. In the cis isomer, the two X ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are opposite to each other (at a 180° angle). The relative stability of these isomers can be influenced by factors such as steric hindrance between the ligands and electronic effects.

For complexes of the type [M(L)₃], where L is an unsymmetrical bidentate ligand, facial (fac) and meridional (mer) isomers are possible. In the fac isomer, the three identical donor atoms of the three ligands are located on one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the octahedron.

Supramolecular Assemblies Involving this compound Complexes

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. For metal complexes of this compound, these interactions can play a crucial role in dictating their solid-state packing and the formation of higher-order structures.

Hydrogen Bonding and π-π Stacking Interactions in Solid-State Structures

Hydrogen bonding is a strong, directional, non-covalent interaction that can significantly influence the crystal packing of molecular solids. mdpi.comirb.hr In the context of this compound complexes, potential hydrogen bond donors and acceptors are present. For instance, if the complex incorporates co-ligands with amine or hydroxyl groups, or solvent molecules of crystallization like water or alcohols, these can form hydrogen bonds with the nitrogen atoms of the pyridyl rings or the oxygen atoms of the sulfite group. Such interactions can link individual complex molecules into one-, two-, or three-dimensional networks. mdpi.com

π-π stacking is another important non-covalent interaction that occurs between aromatic rings. nih.govmdpi.comacs.org The pyridyl rings of this compound are electron-deficient aromatic systems that can engage in π-π stacking interactions with other aromatic rings, either from adjacent complex molecules or from co-ligands. These interactions are typically characterized by face-to-face or offset arrangements of the aromatic rings with interplanar distances in the range of 3.3 to 3.8 Å. nih.gov In the crystal structure of a cobalt(II) complex with a related bis[4-(2-pyridyl)pyrimidin-2-yl] sulfide ligand, mononuclear units are linked by π-π stacking interactions into a three-dimensional supramolecular network. iucr.org

Table 2: Examples of Non-covalent Interactions in Di-pyridyl Type Complexes

ComplexInteraction TypeDescriptionReference
{Bis[4-(2-pyridyl)pyrimidin-2-yl] sulfide}dibromidocobalt(II)π-π stackingInterplanar distances of 3.469 and 3.533 Å leading to a 3D network. iucr.org
Ni(H₂dpzpda)₂₂Hydrogen bondingN-H···O bonds assemble mononuclear molecules into a 1D chain. mdpi.com
Ni(H₂dpzpda)₂₂Hydrogen bondingN-H···O bonds assemble mononuclear molecules into a 3D network. mdpi.com
Bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I)C-H···O hydrogen bonds, halogen···π and weak π–π stackingFormation of a 3D supramolecular network. researchgate.net

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers (Hypothetical)

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The modular nature of these materials allows for the design of structures with tailored porosity, surface area, and functionality, making them promising for applications in gas storage, separation, and catalysis. mdpi.comacs.org

Hypothetically, this compound could serve as a multitopic linker in the construction of MOFs or coordination polymers. The two pyridyl nitrogen atoms can coordinate to different metal centers, thus bridging them to form an extended network. The flexibility of the sulfite bridge could allow for the formation of various network topologies.

The design of MOFs often involves the use of polytopic linkers, and di-pyridyl type ligands have been successfully employed in the synthesis of coordination polymers. nih.govwhiterose.ac.uk By combining this compound with appropriate metal ions and potentially other co-ligands, it is conceivable to generate a range of coordination polymers with different dimensionalities (1D, 2D, or 3D). The specific architecture of the resulting framework would depend on the coordination geometry of the metal ion, the flexibility of the this compound ligand, and the reaction conditions. The use of mixed-linker strategies could further functionalize and tune the properties of such hypothetical MOFs. researchgate.net

While the synthesis of a MOF based solely on this compound has not been reported in the reviewed literature, the principles of reticular chemistry suggest that it is a plausible and interesting target for future research. The resulting materials could exhibit interesting properties arising from the combination of the redox-active sulfite group and the versatile coordination of the pyridyl moieties.

Applications in Advanced Organic Synthesis

Role in Green Chemistry and Sustainable Synthesis

Catalytic Applications in Environmentally Benign Processes

There is currently no published research on the catalytic applications of di(pyridin-2-yl) sulfite (B76179) in environmentally benign processes. While the broader class of pyridine-containing compounds has been explored for various catalytic activities, the specific role of di(pyridin-2-yl) sulfite as a catalyst in green chemistry remains an uninvestigated area.

Development of Reagent Recycling Strategies

Similarly, the scientific literature lacks any information on the development of recycling strategies for this compound. Methodologies for the recovery and reuse of pyridine-based reagents have been explored in different contexts, but no such strategies have been documented specifically for this compound.

Theoretical and Computational Studies of Di Pyridin 2 Yl Sulfite

Quantum Chemical Calculations

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

No published data were found detailing the HOMO-LUMO energy gap or the specific charge distribution for di(pyridin-2-yl) sulfite (B76179).

Conformational Analysis and Energy Landscapes

There are no specific computational studies on the conformational isomers and corresponding energy landscapes of di(pyridin-2-yl) sulfite in the available literature.

Vibrational Frequency Calculations for Spectroscopic Correlation

Calculated vibrational frequencies for this compound, which would aid in the interpretation of experimental infrared or Raman spectra, have not been reported in the searched scientific literature.

Reaction Mechanism Modeling

Computational Elucidation of Reaction Pathways and Transition States

No computational models elucidating the reaction pathways or identifying the transition states for reactions involving this compound are available in published research.

Prediction of Selectivity in Organic Transformations

There are no documented instances of computational studies being used to predict the selectivity of organic transformations where this compound is a key reactant or reagent.

Molecular Dynamics Simulations: Investigation of Solution-Phase Behavior and Solvent Effects

However, based on the principles of physical organic chemistry and studies of structurally similar polypyridyl compounds, its behavior in solution can be inferred. The solution-phase behavior of molecules like this compound is significantly influenced by the surrounding solvent's properties, such as polarity, proticity, and hydrogen bonding capability. ulisboa.pt The presence of two pyridine (B92270) rings, with their electron-rich nitrogen atoms and aromatic systems, alongside the polar sulfite group, suggests a complex interplay with solvent molecules.

In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), dipole-dipole interactions between the solvent and the polar S=O bond of the sulfite moiety, as well as the pyridine rings, would be dominant. In protic solvents like water or alcohols, the nitrogen atoms of the pyridine rings can act as hydrogen-bond acceptors. ulisboa.pt The solvatochromic comparison method, which uses parameters like polarity/polarizability (π*), hydrogen-bond donor acidity (α), and hydrogen-bond acceptor basicity (β), provides a framework for quantifying these interactions. ulisboa.pt The photophysical properties of related polypyridyl compounds have been shown to be sensitive to the solvent environment, indicating that the electronic structure, and thus the reactivity and stability of this compound, would also be solvent-dependent. mdpi.com

Ligand Binding Dynamics in Coordination Chemistry

While specific molecular dynamics simulations detailing the ligand binding process of this compound are not available, its structural features strongly suggest its potential as a chelating ligand in coordination chemistry. The molecule contains two pyridine nitrogen atoms which can act as Lewis basic donor sites for metal ions.

Studies on analogous di(pyridin-2-yl) derivatives demonstrate their ability to form stable complexes with various metal ions. researchgate.net For instance, di(pyridin-2-yl) derivatives with only pyridine nitrogen atoms as donors typically form mono-chelated species. researchgate.net It is therefore highly probable that this compound would act as a bidentate ligand, coordinating to a metal center through its two pyridine nitrogen atoms to form a stable chelate ring. The geometry and electronic properties of the resulting metal complex would be influenced by the bite angle of the ligand and the nature of the metal ion. The sulfite group, while less likely to coordinate directly due to steric hindrance and the stronger donor capacity of the pyridine nitrogens, would significantly influence the electronic properties (and thus the reactivity) of the ligand through inductive effects.

The binding of sulfites has been noted to be competitive in some systems, which could be a factor in certain chemical environments. researchgate.net The formation of coordination complexes with related bis(pyridin-2-yl)ketone ligands has been extensively studied, revealing various coordination modes and the potential for further reactions at the metal center. science.gov

Structure-Activity Relationship (SAR) Studies

Direct biological activity and Structure-Activity Relationship (SAR) studies for the precise compound this compound have not been reported. However, significant research into structurally analogous compounds, specifically substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, has identified potent biological activity and established clear SAR trends. acs.org

These related compounds have been discovered as novel macrofilaricidal agents for treating human filarial infections, such as onchocerciasis. acs.org The core structure, featuring two pyridine rings linked by a central heterocycle, is a key pharmacophore. The SAR studies revealed that modifications to the pyridine rings have a profound impact on the compound's efficacy and pharmacokinetic properties.

Key findings from the SAR studies on these di(pyridin-2-yl) analogues include:

Substitution on Pyridine Rings : The combination of small alkyl substituents on the pyridine A-ring, particularly at the 3-position, was found to be beneficial for activity. acs.org

Central Heterocycle : The nature of the central heterocyclic core is crucial. While the initial lead compounds contained a thiazole (B1198619) core, replacement with a 1,2,4-thiadiazole (B1232254) maintained good activity against adult worm motility and improved metabolic stability. acs.org

Solubility and Pharmacokinetics : Both the 1,2,4-thiadiazole and a triazole core showed improved solubility compared to other tested heterocycles, which is a critical factor for drug development. acs.org

These findings suggest that the di(pyridin-2-yl) scaffold is a promising starting point for the design of new therapeutic agents. Although the sulfite linker in this compound differs from the thiadiazole in the studied antifilarial agents, the principles derived from this SAR campaign would be invaluable in guiding any future medicinal chemistry efforts involving this compound.

Table 1: SAR Insights from Di(pyridin-2-yl) Analogues for Macrofilaricidal Activity acs.org

Structural FeatureModificationObservation
Pyridine Ring (A-Ring) Small alkyl substituents at the 3-positionOptimal for biological activity.
Central Core Replacement of thiazole with 1,2,4-thiadiazoleMaintained good ex vivo activity; improved metabolic stability.
Central Core Replacement of thiazole with 1,3,4-thiadiazoleResulted in lower potency.
Central Core Use of 1,2,4-thiadiazole or triazoleShowed improved solubility properties.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Applications

The versatility of the di(pyridin-2-yl) sulfite (B76179) structure suggests its potential as a precursor or participant in sophisticated synthetic transformations.

A significant frontier in chemical synthesis is the development of catalysts and auxiliaries for enantioselective reactions, which are crucial for the pharmaceutical industry. acs.org The synthesis of chiral amines, for instance, is of great importance as they are key structural motifs in many drugs and natural products. acs.orgokayama-u.ac.jp Future research could focus on the design and synthesis of chiral derivatives of di(pyridin-2-yl) sulfite. By introducing chiral centers into the pyridyl rings or by forming chiral complexes, it may be possible to develop novel ligands for asymmetric catalysis.

Drawing parallels from existing research, chiral pyridine (B92270) derivatives have been evaluated as catalysts in various asymmetric processes. sfu.ca For example, chiral acetals derived from substituted pyridines have been explored in kinetic resolutions and Diels-Alder reactions, demonstrating the potential of such scaffolds to serve as effective chiral directors. sfu.ca Similarly, chiral ligands based on pyridine-aminophosphine and N-p-toluenesulfinyl ketimines have been successfully used in transition metal-catalyzed asymmetric hydrogenation and the diastereoselective reduction of imines, respectively. acs.orgokayama-u.ac.jp The development of chiral this compound analogues could open pathways to new enantioselective transformations, such as asymmetric sulfoxidation or metal-catalyzed cycloadditions.

Table 1: Examples of Asymmetric Reactions Using Chiral Pyridine-Based Ligands/Catalysts

Reaction Type Chiral Ligand/Catalyst Class Achieved Outcome Reference
Diels-Alder Reaction Chiral pyridine-derived acetals High degree of stereochemical induction (91:9 diastereomeric ratio) sfu.ca
Hetero Diels-Alder Reaction Chiral tridentate Schiff bases from pyridine derivatives Good yield (88%) and enantioselectivity (74:26 enantiomeric ratio) sfu.ca
Asymmetric Hydrogenation Chiral pyridine-aminophosphine ligands with Ru-complexes Preparation of tunable chiral pyridine-aminophosphine ligands acs.org

The field of materials science constantly seeks novel monomers and building blocks for the creation of functional polymers. The di(pyridin-2-yl) moiety is a recognized component in the synthesis of advanced materials. Future work could investigate this compound as a monomer or cross-linking agent in polymerization reactions. The Diels-Alder reaction, a powerful tool in polymer chemistry, is one potential avenue. researchgate.net This reaction can be used to synthesize polymer networks, for example, by reacting multifunctional furan (B31954) derivatives with bismaleimides. researchgate.net The pyridyl groups in this compound could potentially be modified to act as dienophiles or dienes for such cycloadditions.

Furthermore, the coordination capabilities of the pyridyl nitrogen atoms could be exploited in the design of coordination polymers or metal-organic frameworks (MOFs). The use of emulsion polymerization techniques could also be explored to create novel polymer dispersions or latexes where this compound or its derivatives are incorporated. google.com The resulting materials could possess unique thermal, optical, or mechanical properties, with potential applications ranging from self-healing polymers to advanced coatings. researchgate.net

Asymmetric Synthesis with Chiral Derivatives

Advanced Ligand Design for Catalysis

The bidentate chelating nature of the di(pyridin-2-yl) unit is a well-established motif in coordination chemistry and catalysis. mdpi.commdpi.com Future research is expected to leverage this property to design more sophisticated and efficient catalytic systems based on this compound.

A major goal in catalysis is the development of systems that are both highly active and easily recyclable. Immobilizing homogeneous catalysts onto solid supports is a proven strategy to achieve this, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous ones. rsc.orgresearchgate.net Future studies could focus on anchoring metal complexes of this compound onto various supports, such as inorganic materials (silica, alumina) or organic polymers. nih.govacs.org

Research has shown that immobilizing catalysts can sometimes lead to enhanced activity and stability compared to their homogeneous counterparts. rsc.orgresearchgate.net For example, supported copper–2-(pyridine-2-yl)imidazolidine-4-thione complexes were found to be more active in asymmetric Henry reactions than the unsupported versions. rsc.org This enhancement can be attributed to effects like site-isolation, which prevents catalyst deactivation through dimerization. rsc.org By developing immobilized this compound catalysts, it may be possible to create robust and reusable systems for a range of organic transformations, making industrial processes more sustainable and economical. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of challenging chemical bonds under mild conditions. nih.govacs.org This field heavily relies on photocatalysts, often transition metal complexes with polypyridyl ligands like bipyridine or phenanthroline. nih.govacs.orgresearchgate.net The di(pyridin-2-yl) structure is a core component of many such ligands. For instance, dinuclear Ru(II) complexes with bridging ligands containing N,N-di(pyridin-2-yl)amine fragments have been successfully used as photocatalysts. researchgate.net

Future research could explore the use of this compound as a ligand in novel photocatalysts. Upon coordination to a suitable metal center (e.g., Ruthenium or Iridium), the resulting complex could exhibit favorable photophysical and electrochemical properties for mediating single-electron transfer (SET) processes. nih.govacs.org These new catalysts could be applied to a wide array of reactions, including cross-coupling reactions, C-H functionalization, and trifluoromethylation. sci-hub.se The interplay between photoredox catalysis and electrochemistry, which both provide access to high-energy radical intermediates, represents another promising research direction. nih.gov

Table 2: Potential Applications of this compound-Based Complexes in Redox Catalysis

Catalysis Type Potential Role of this compound Complex Target Reactions Reference for Principle
Photoredox Catalysis As a ligand in Ru(II) or Ir(III) photocatalysts Arylation, C-C and C-heteroatom bond formation, sulfone synthesis nih.gov, acs.org, researchgate.net
Electrochemistry As a redox-active catalyst or mediator Generation of radical intermediates for bond formation nih.gov

Development of Supported or Immobilized this compound Catalysts

Investigation of Biological Interactions (if future research reveals)

While the primary applications of this compound have been in synthesis, the structural motif of two linked pyridine rings is present in numerous biologically active molecules. This suggests that future investigations might uncover interesting biological properties for this compound or its derivatives.

For example, compounds containing a di(pyridin-2-yl) core have been explored for various therapeutic purposes. Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal agents for treating tropical diseases like onchocerciasis. acs.org In another context, 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones have been patented as inhibitors of cyclin-dependent kinases for the potential treatment of cancers and kidney disease. google.com Furthermore, multinuclear iridium(III) complexes featuring polypyridyl-based ligands have demonstrated significant cytotoxic activity against cancer cell lines. mdpi.com

Given these precedents, it is conceivable that this compound could serve as a scaffold for the development of new therapeutic agents. Future research programs could screen this compound and its derivatives for various biological activities, including antimicrobial, anticancer, or anti-inflammatory effects. Such studies would open a completely new and potentially high-impact research avenue for this versatile compound.

Enzyme Inhibition Studies

While direct studies on this compound are not yet prevalent, the compound's structure is highly suggestive of potential enzyme inhibitory activity. The sulfite moiety is a known competitive inhibitor of certain enzymes, such as urease, where it binds to the active site. researchgate.net This intrinsic inhibitory potential of the sulfite group, combined with the specific targeting capabilities afforded by the pyridine rings, presents a compelling case for investigation.

Furthermore, derivatives containing the pyridine-2-yl fragment have shown significant biological activity. For instance, research on usnic acid-based compounds revealed that sulfones featuring a pyridine-2-yl fragment are potent inhibitors of Tyrosyl-DNA phosphodiesterases 1 and 2 (TDP1 and TDP2), which are important DNA repair enzymes. mdpi.com This highlights the value of the pyridine-2-yl structure in guiding molecules to enzyme active sites. The ability of the nitrogen atom in a pyridine skeleton to complex with metal ions, which are often present in enzyme active sites, is a key mechanism for its inhibitory action. nih.gov

Future research should, therefore, involve screening this compound against a panel of metalloenzymes and other enzymes where sulfite or pyridine derivatives have shown activity. researchgate.net

Compound/FragmentTarget EnzymeObserved EffectReference
Sulfite IonUreaseCompetitive inhibition (Ki = 0.19 mM) researchgate.net
Usnic acid-based sulfone with pyridine-2-yl fragmentTDP1 / TDP2Potent dual inhibition (IC₅₀ = 2 µM for TDP1) mdpi.com
Azachalcone derivatives (pyridyl)Mushroom TyrosinaseCompetitive inhibition (Ki = 2.62 µM) nih.gov

Exploration in Medicinal Chemistry (if applicable to specific derivatives)

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.govnih.gov Its derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov

A highly relevant area of research involves compounds with a di(pyridin-2-yl) core. A notable example is the discovery of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potent macrofilaricidal agents for treating human filarial infections like onchocerciasis. dndi.orgacs.orgacs.orgnih.govsemanticscholar.org In these studies, the di-pyridyl structure served as a core scaffold, with modifications to the substituent groups leading to optimized activity and pharmacokinetic properties. acs.org This demonstrates that the di(pyridin-2-yl) arrangement can be a successful template for developing new therapeutic agents.

Future work on this compound could involve synthesizing a library of derivatives with substitutions on the pyridine rings. These derivatives could then be screened for various biological activities, leveraging the known versatility of the pyridine and di-pyridyl scaffolds in drug discovery. smolecule.commdpi.comgoogle.com

Compound SeriesTherapeutic AreaKey FindingReference
Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesAntiparasitic (Macrofilaricide)Demonstrated ex vivo killing of multiple filarial worm species. dndi.orgacs.org
Pyridinone DerivativesAntimicrobial, AntitumorBroad spectrum of pharmacological properties. nih.govfrontiersin.org
Di(pyridin-2-yl)methane DerivativesAntimicrobial, AntifungalPotential therapeutic applications in developing new antimicrobial agents. smolecule.com

Development of Analytical Methodologies

The development of robust analytical methods is crucial for the characterization and quantification of any new chemical entity.

Trace Analysis and Detection in Complex Mixtures

Detecting trace amounts of specific organic sulfur compounds in complex matrices like biological fluids or environmental samples is a significant analytical challenge. ceriumlabs.comosti.gov While methods for total sulfite or total sulfur are well-established, techniques for specific organic sulfites are less common. vliz.becreaanalytical.com.auestanalytical.com

Future research could focus on developing methods for the trace analysis of this compound. A promising approach would be the use of liquid chromatography coupled with mass spectrometry (LC-MS). This hyphenated technique offers both the separation power of chromatography and the specific identification and quantification capabilities of mass spectrometry, which would be essential for distinguishing this compound from inorganic sulfites and other sulfur-containing compounds. rsc.orgmontclair.edu Another potential avenue is gas chromatography (GC), which has been used for analyzing volatile sulfur compounds following specific sample preparation steps like purge and trap. ceriumlabs.com

Electroanalytical Applications

Electroanalytical techniques offer a simple, cost-effective, and highly sensitive alternative for detecting redox-active species. mdpi.com The sulfite group is electrochemically active and its detection is often based on its oxidation to sulfate (B86663). researchgate.net This oxidation is typically an irreversible process observed at various electrode materials, including platinum, gold, and different forms of carbon.

It is highly probable that this compound could be detected electrochemically via the oxidation of its sulfite bridge. The presence of the two electron-withdrawing pyridine rings would likely influence the oxidation potential compared to the inorganic sulfite ion. Moreover, the pyridine rings themselves might offer additional redox signals that could be exploited for detection. An attractive strategy to avoid interference from common antioxidants is the selective determination of sulfite through its electrochemical reduction, which has been demonstrated for the sulfite ion in acidic media. mdpi.com The development of modified electrodes, perhaps incorporating materials that have an affinity for the pyridine rings, could lead to highly sensitive and selective sensors for this compound. researchgate.netrsc.orglcms.cznih.gov

TechniqueElectrode MaterialAnalyteKey FeatureReference
Cyclic VoltammetryGlassy CarbonSulfiteIrreversible oxidation to sulfate.
AmperometryChemically Modified Glassy Carbon (GC-Cu)Sulfur CompoundsDetection in alkaline media with low detection limits. rsc.org
Ion ChromatographyGold (Au) Working ElectrodeSulfiteAmperometric detection with high sensitivity (MDL 0.2 mg/kg). lcms.cz
Voltammetry (Biosensor)Enzyme-Modified GoldSulfiteHighly sensitive with a detection limit of 44 pM. nih.gov

Computational-Experimental Feedback Loop for Accelerated Discovery

The integration of computational modeling with experimental validation provides a powerful paradigm for accelerating scientific discovery. bohrium.comresearchgate.netnih.gov This feedback loop can efficiently guide research efforts, saving time and resources.

For this compound and its derivatives, a future research program could be built around such a loop. The process would begin with computational studies . Using methods like Density Functional Theory (DFT), the fundamental properties of the molecule, such as its three-dimensional structure, electronic properties (HOMO-LUMO gap), and molecular electrostatic potential, can be calculated. bohrium.commdpi.com This information provides insights into the molecule's stability and potential reactivity. Subsequently, molecular docking simulations can be performed to predict the binding affinity of this compound against a virtual library of known enzyme targets, identifying potential candidates for inhibition studies. researchgate.net

The most promising candidates identified computationally would then be prioritized for experimental validation . This would involve the chemical synthesis of the target compounds and their derivatives, followed by in vitro testing, such as enzyme inhibition assays or cell-based activity screens. acs.org

The experimental results would then be fed back to refine the computational models . For example, if a compound shows higher-than-predicted activity, the docking parameters can be adjusted. This iterative process of prediction, synthesis, testing, and model refinement allows for a more focused and efficient exploration of the chemical space, accelerating the discovery of new applications for this compound derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing DI(Pyridin-2-YL) sulfite derivatives, and how can purity be ensured?

  • Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, diamines containing pyridine rings can react with sulfonyl chlorides under controlled pH (7–9) and temperature (0–5°C) to form disulfonamides . Purity is validated using FT-IR (to confirm sulfonamide bond formation), 1^1H NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular weight). Recrystallization in ethanol/water mixtures improves crystallinity and removes unreacted precursors .

Q. How can sulfite oxidation kinetics be experimentally characterized in homogeneous vs. heterogeneous systems?

  • Methodological Answer :

  • Homogeneous systems : Mix oxygen-saturated solutions with sulfite under controlled ionic strength (e.g., 0.1 M phosphate buffer, pH 6–8). Monitor dissolved oxygen depletion via Clark-type electrodes or iodometric titration .
  • Heterogeneous systems : Use gas-liquid reactors (e.g., stirred tanks) to study oxygen absorption from gas phases into sulfite solutions. Measure reaction rates via pH-stat methods or UV-Vis spectroscopy (e.g., tracking Mn2+^{2+}-catalyzed oxidation at 240 nm) .
  • Kinetic models (e.g., zero-order in O2_2, 3/2-order in HSO3_3^-) are validated by comparing experimental rate constants under varying catalyst concentrations .

Q. What analytical techniques are recommended for quantifying sulfite in complex matrices like environmental samples?

  • Methodological Answer :

  • Electrochemical sensors : Use MoWS2_2-modified electrodes for amperometric detection (linear range: 0.1–10 mM, LOD: 0.05 mM). Validate with standard addition in river/well water samples (recovery: 95–105%) .
  • Titration : For total sulfite, employ iodometric titration with NaOH (0.01 M) and starch indicator. Pre-treat samples with heating to release bound sulfite .

Advanced Research Questions

Q. How do catalytic mechanisms differ between homogeneous and heterogeneous sulfite oxidation systems?

  • Methodological Answer :

  • Homogeneous catalysis (e.g., Mn2+^{2+}/Fe2+^{2+}): Dominated by ionic interactions in solution. Rate enhancement follows Arrhenius behavior, with activation energies calculated via Eyring plots (e.g., 45–60 kJ/mol for Mn2+^{2+}) .
  • Heterogeneous catalysis (e.g., Cu2_2S): Surface-bound reactions involve sulfite adsorption on catalyst sites, verified by XPS and Tafel analysis. Electron transfer is confirmed via chronoamperometry (e.g., current spikes after sulfite addition) .
  • Contradiction Note : Catalyzed systems may shift from kinetic to diffusion-limited regimes at high catalyst loadings, requiring transition state modeling .

Q. How can computational models improve the design of sulfite oxidation systems in industrial processes?

  • Methodological Answer :

  • Develop CFD models incorporating reaction-diffusion equations (e.g., O2_2 absorption rate + sulfite oxidation kinetics). Validate against lab-scale ammonia desulfurization data (error margin: ±20%) .
  • Parameterize models using experimental rate constants (e.g., kcat=1.2×103k_{\text{cat}} = 1.2 \times 10^{-3} s1^{-1} for Mn2+^{2+}) and optimize reactor geometry (e.g., spray tower height, gas velocity) to maximize oxidation efficiency .

Q. What strategies resolve contradictions in sulfite oxidation kinetics under varying pH and temperature?

  • Methodological Answer :

  • pH dependence : At pH < 4, HSO3_3^- dominates, favoring radical-mediated pathways (detected via EPR spectroscopy). At pH > 7, SO32_3^{2-} reacts directly with O2_2, requiring buffered systems to stabilize intermediates .
  • Temperature effects : Use Arrhenius plots to distinguish between activation-controlled (Ea_a > 50 kJ/mol) and diffusion-limited regimes. For example, Mn2+^{2+}-catalyzed oxidation shows linear Arrhenius behavior up to 40°C, beyond which mass transfer dominates .

Q. How can artificial metalloenzymes enhance sulfite reduction for environmental remediation?

  • Methodological Answer :

  • Design heme-[4Fe-4S] complexes mimicking natural sulfite reductases. Characterize using UV-Vis (Soret band at 410 nm) and cyclic voltammetry (redox peaks at −450 mV vs. SHE). Catalytic activity (TON > 500) is validated via HPLC quantification of sulfide products .
  • Compare with natural enzymes using stopped-flow kinetics (e.g., kcat/KMk_{\text{cat}}/K_M ratios) to identify bottlenecks in electron transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.